Product packaging for 1,4-Bis(1-chloroethyl)benzene(Cat. No.:CAS No. 40959-74-8)

1,4-Bis(1-chloroethyl)benzene

Cat. No.: B14660651
CAS No.: 40959-74-8
M. Wt: 203.10 g/mol
InChI Key: FXXFRJPRUBYPDE-UHFFFAOYSA-N
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Description

1,4-Bis(1-chloroethyl)benzene (CAS 40959-74-8) is a chemical compound of significant interest in advanced polymer research. Its principal application lies in its role as an efficient bifunctional initiator for living cationic polymerization processes . In this context, it is used in conjunction with co-initiators like tin tetrachloride (SnCl 4 ) to initiate the polymerization of monomers such as styrene and p -methylstyrene . The bifunctional nature of the molecule, possessing two active initiation sites, allows for the simultaneous propagation of two polymer chains. This capability is crucial for the synthesis of well-defined ABA triblock copolymers , enabling precise control over polymer architecture, block structure, and molecular weight . Beyond its primary use in polymerization, the molecule serves as a versatile organic synthetic intermediate . The reactive benzylic chloride groups are susceptible to nucleophilic substitution, allowing researchers to functionalize the aromatic core and incorporate the structure into more complex molecules . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2 B14660651 1,4-Bis(1-chloroethyl)benzene CAS No. 40959-74-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40959-74-8

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1,4-bis(1-chloroethyl)benzene

InChI

InChI=1S/C10H12Cl2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8H,1-2H3

InChI Key

FXXFRJPRUBYPDE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies

Investigation of Synthetic Routes to 1,4-Bis(1-chloroethyl)benzene

The most direct and plausible synthetic route to this compound is the free-radical chlorination of 1,4-diethylbenzene. This method is analogous to the well-established side-chain chlorination of other alkylbenzenes, such as toluene and ethylbenzene.

Exploration of Reaction Pathways and Conditions

The fundamental reaction pathway involves the substitution of a hydrogen atom on each of the benzylic carbons of 1,4-diethylbenzene with a chlorine atom. This is typically achieved through a free-radical chain mechanism, which consists of three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of chlorine radicals. This can be accomplished by exposing chlorine gas (Cl₂) to ultraviolet (UV) light or by using a chemical radical initiator. The energy from the UV light homolytically cleaves the Cl-Cl bond to generate two chlorine radicals (Cl•).

Propagation: A chlorine radical then abstracts a hydrogen atom from one of the benzylic positions of 1,4-diethylbenzene, forming a stable benzylic radical and a molecule of hydrogen chloride (HCl). This benzylic radical is stabilized by resonance with the aromatic ring. The resulting benzylic radical then reacts with a molecule of Cl₂ to yield the monochlorinated product, 1-(1-chloroethyl)-4-ethylbenzene, and a new chlorine radical, which continues the chain reaction. This process is then repeated on the second ethyl group to form the desired this compound.

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.

Alternative chlorinating agents to chlorine gas can also be employed for this transformation. These include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). scribd.comorganic-chemistry.orgcommonorganicchemistry.com NCS is often used for selective benzylic chlorination under mild conditions, sometimes in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. scribd.com Sulfuryl chloride, in the presence of a radical initiator, can also effectively chlorinate the side chains of alkylbenzenes. scribd.com

A general procedure for the photochemical chlorination of an alkylbenzene involves dissolving the starting material in a suitable solvent (often carbon tetrachloride, although greener alternatives are now preferred) and bubbling chlorine gas through the solution while irradiating with a UV lamp at a controlled temperature. chemguide.co.uk The reaction progress is typically monitored by gas chromatography (GC) to determine the optimal reaction time.

Catalyst Development for Targeted Synthesis

While photochemical initiation is common, catalytic methods can offer better control and selectivity. For the side-chain chlorination of alkyl aromatic compounds, various catalysts that promote the formation of chlorine radicals can be utilized.

Ionic liquids have been investigated as catalysts for the chlorination of toluene, showing high conversion and selectivity for o-chlorotoluene via electrophilic substitution, but also indicating the potential for radical chlorination of the methyl group to form benzyl (B1604629) chloride under certain conditions. nist.gov While this specific study focused on ring chlorination, it highlights the tunability of ionic liquids in directing chlorination reactions.

Furthermore, certain metal complexes can act as radical initiators. However, for benzylic chlorination, the focus is often on avoiding Lewis acid catalysts like FeCl₃ or AlCl₃, which tend to promote electrophilic aromatic substitution (chlorination of the benzene (B151609) ring) rather than side-chain chlorination. commonorganicchemistry.com Therefore, catalyst development for the synthesis of this compound would focus on systems that efficiently generate chlorine radicals under mild conditions, thus favoring the desired side-chain reaction. Research into photocatalysts for benzylic C-H bond chlorination is an active area and could provide more selective and efficient routes. organic-chemistry.org

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is crucial to maximize the yield of this compound and minimize the formation of byproducts. Key parameters to consider include:

Molar Ratio of Reactants: The stoichiometry between 1,4-diethylbenzene and the chlorinating agent is a critical factor. Using a molar ratio of chlorinating agent to 1,4-diethylbenzene of approximately 2:1 is theoretically required to achieve dichlorination. However, in practice, a slight excess of the chlorinating agent might be necessary to drive the reaction to completion. Conversely, an excess of 1,4-diethylbenzene could favor the formation of the mono-chlorinated product. Careful control of the addition rate of the chlorinating agent is also important to prevent localized high concentrations that can lead to over-chlorination.

Temperature: The reaction temperature influences the rate of reaction and the selectivity. Higher temperatures generally increase the reaction rate but can also lead to an increase in side reactions, such as polychlorination or elimination reactions. For the photochemical chlorination of ethylbenzene, temperatures are typically kept moderate to enhance selectivity for the monochlorinated product. chemguide.co.uk A similar approach would be necessary for the synthesis of the bis-chloroethylated derivative.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material and the intermediate mono-chlorinated species to the desired dichlorinated product, without allowing for significant formation of more highly chlorinated byproducts. Monitoring the reaction progress using techniques like GC is essential for determining the optimal reaction time.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the radical intermediates. Inert solvents that are stable under radical conditions, such as carbon tetrachloride or certain chlorinated hydrocarbons, have been traditionally used. chemguide.co.uk However, due to environmental and safety concerns, the development of solvent-free systems or the use of greener solvents is an important consideration for process optimization.

Interactive Data Table: Key Parameters in Benzylic Chlorination

ParameterGeneral Range/ConditionExpected Impact on Synthesis of this compound
Starting Material 1,4-DiethylbenzeneThe primary reactant for the synthesis.
Chlorinating Agent Cl₂, SO₂Cl₂, NCSChoice affects reactivity and reaction conditions.
Initiation UV Light, AIBN, Benzoyl PeroxideGenerates the initial chlorine radicals to start the chain reaction.
Temperature 25-80 °CAffects reaction rate and selectivity; higher temps may increase byproducts.
Solvent CCl₄, Chlorinated HydrocarbonsAffects solubility and reaction kinetics; greener alternatives are desirable.
Catalyst (If applicable) Radical promotersCan enhance selectivity and reaction rate under milder conditions.

Interactive Data Table: Research Findings on Analogous Reactions

ReactantChlorinating AgentConditionsProduct(s)Reported YieldReference
TolueneCl₂UV lightBenzyl chloride, Benzal chloride, BenzotrichlorideVariable chemguide.co.uk
EthylbenzeneCl₂Excess Ethylbenzene, UV light1-ChloroethylbenzeneHigh selectivity for monochlorination youtube.com
TolueneIonic LiquidsCl₂o-chlorotoluene, p-chlorotoluene, benzyl chlorideVariable selectivity nist.gov
Aromatic CompoundsNCSAqueous HClChlorinated arenes75-96% isca.me

Reaction Mechanisms and Chemical Transformations of 1,4 Bis 1 Chloroethyl Benzene

Nucleophilic Substitution Reactions

The carbon-chlorine bond in the 1-chloroethyl groups is susceptible to attack by nucleophiles. As secondary benzylic halides, these groups can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways. The benzylic position is crucial as it can stabilize both a carbocation intermediate (favoring S(_N)1) and the transition state of an S(_N)2 reaction. The reaction pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Stereochemical Considerations in Substitution Pathways

The stereochemistry of the substitution reaction at the chiral centers of 1,4-bis(1-chloroethyl)benzene is highly dependent on the reaction mechanism.

S(_N)1 Pathway: This pathway involves the formation of a planar, achiral carbocation intermediate. A subsequent attack by a nucleophile can occur from either face of the carbocation, leading to a racemic mixture of products (both R and S enantiomers).

S(_N)2 Pathway: This mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the carbon center. This is often referred to as a Walden inversion.

The choice between these pathways is influenced by the reaction conditions. Protic solvents, which can stabilize the carbocation intermediate, tend to favor the S(_N)1 mechanism. In contrast, aprotic solvents and strong, unhindered nucleophiles favor the S(_N)2 pathway. stackexchange.com

Influence of Nucleophile Structure on Reactivity

The structure of the attacking nucleophile plays a significant role in the outcome of the substitution reaction. Key properties of the nucleophile to consider are its basicity and polarizability.

Basicity: Stronger bases, which are often strong nucleophiles, can favor the S(_N)2 mechanism. However, very strong and sterically hindered bases may also promote elimination reactions.

Polarizability: Larger, more polarizable nucleophiles are generally more effective in S(_N)2 reactions as they can more effectively stabilize the transition state.

The table below illustrates the expected major substitution pathway with different types of nucleophiles.

Nucleophile TypeExample(s)Expected Major PathwayProduct Type
Strong, UnhinderedI, CN, RSS(_N)2Inversion of stereochemistry
Weak, Protic SolventH(_2)O, ROHS(_N)1Racemic mixture
Strong, Hindered Baset-BuOE2 (Elimination)Alkene

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The two 1-chloroethyl groups are alkyl groups, which are known to be activating and ortho, para-directing. openstax.orglibretexts.org

Since the two alkyl groups are in a para relationship, they direct incoming electrophiles to the remaining ortho positions (carbons 2, 3, 5, and 6). This would lead to the formation of a single polysubstituted product. The activating nature of the alkyl groups means that the reaction would be expected to be faster than the same reaction with unsubstituted benzene. openstax.org

Elimination Reactions and Alkene Formation

When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. The most likely product of a double elimination reaction is 1,4-divinylbenzene, a valuable monomer in polymer chemistry.

The mechanism of elimination can be either E1 or E2.

E2 Mechanism: This is a concerted, one-step process favored by strong, bulky bases. The base removes a proton from a carbon adjacent to the carbon bearing the chlorine, and the chlorine atom leaves simultaneously, forming a double bond.

E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. It is favored by weak bases and protic solvents.

For the synthesis of 1,4-divinylbenzene, the E2 mechanism using a strong, hindered base such as potassium tert-butoxide would be the preferred pathway to minimize competing S(_N)2 reactions.

Other Reactive Pathways and Mechanistic Investigations

Further mechanistic investigations could explore the solvolysis of this compound in various solvent systems to determine the relative rates of S(_N)1 and S(_N)2 reactions. researchgate.net The competition between substitution and elimination under different basic conditions would also be a valuable area of study. While specific research on this compound is limited, the principles governing the reactivity of secondary benzylic halides provide a solid foundation for predicting its chemical behavior.

Polymerization Applications of 1,4 Bis 1 Chloroethyl Benzene

Living Cationic Polymerization Initiation Systems

Living cationic polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org In these systems, the termination and chain-transfer reactions that are prevalent in conventional cationic polymerization are suppressed. wikipedia.org 1,4-Bis(1-chloroethyl)benzene serves as a key component in the initiation systems for such polymerizations.

This compound is classified as a bifunctional initiator. This characteristic stems from the presence of two 1-chloroethyl groups attached to the benzene (B151609) ring at the para positions. Each of these groups can independently initiate the growth of a polymer chain from a monomer. Consequently, a single molecule of this compound can simultaneously generate two growing polymer chains, leading to the formation of polymers with a symmetrical structure. This bifunctionality is crucial for the synthesis of telechelic polymers and block copolymers. acs.org

The initiation process involves the generation of a carbocation from the 1-chloroethyl group, which then reacts with a monomer molecule to start the polymerization process. The bifunctional nature of the initiator allows for the growth of two polymer chains from a central aromatic core.

The initiation of cationic polymerization by this compound typically requires the presence of a co-initiator, most commonly a Lewis acid. mit.edu Lewis acids, such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄), play a crucial role in activating the initiator. acs.orgacs.org The Lewis acid interacts with the chlorine atom of the 1-chloroethyl group, facilitating the cleavage of the carbon-chlorine bond and the formation of a carbocationic active species. mit.edu This carbocation is the true initiating species that starts the polymer chain growth.

The choice of Lewis acid and its concentration can significantly influence the polymerization kinetics and the degree of control over the polymer structure. For instance, the combination of this compound with SnCl₄ has been effectively used in the living cationic polymerization of styrene (B11656). acs.org

A significant challenge in cationic polymerization is the presence of protic impurities, such as water, which can act as initiating species and lead to uncontrolled polymerization. To mitigate this, proton-trapping agents are often added to the polymerization system. A commonly used proton trap is 2,6-di-tert-butylpyridine (DTBP). tandfonline.comrsc.org

DTBP is a sterically hindered non-nucleophilic base. rsc.org Its steric bulk prevents it from reacting with the growing carbocationic chain ends, but it can effectively scavenge protons present in the system. researchgate.net By removing stray protons, DTBP ensures that initiation occurs exclusively from the intended initiator, this compound, thereby maintaining the "living" nature of the polymerization and enabling the synthesis of well-defined polymers. tandfonline.com The use of DTBP has been shown to be essential for achieving living polymerization of isobutylene and for the synthesis of well-defined block copolymers. tandfonline.commdpi.com

The choice of solvent plays a critical role in living cationic polymerization, significantly impacting both the kinetics of the reaction and the level of control over the resulting polymer's properties. The polarity of the solvent can influence the stability of the growing carbocationic species and the equilibrium between active and dormant species. researchgate.net

In the context of polymerization initiated by similar chloroethylbenzene-based systems, solvent polarity has been shown to be a key factor. researchgate.net Generally, solvents with higher polarity can solvate the ionic species more effectively, which can affect the rates of initiation and propagation. However, excessively polar solvents might also promote side reactions. Often, a mixture of a polar and a non-polar solvent is used to achieve an optimal balance for maintaining control over the polymerization. For instance, mixtures of methyl chloride (a polar solvent) and a non-polar hydrocarbon are commonly employed.

Solvent SystemRelative PolarityEffect on Polymerization ControlObserved Molecular Weight Distribution (Mw/Mn)
Hexane/Methyl Chloride (60/40 v/v)LowerGood control, slower propagation.~1.1 - 1.3
Methyl ChlorideHigherFaster propagation, may require lower temperatures for optimal control.~1.2 - 1.4
ChloroformModerateEffective for living polymerization of styrene at low temperatures. 1.07 - 1.17

Temperature is another critical parameter that must be carefully controlled to maintain the living characteristics of the polymerization. Cationic polymerizations are typically conducted at low temperatures to suppress chain transfer and termination reactions, which become more prominent at higher temperatures. researchgate.net

Lowering the temperature generally leads to better control over the polymerization, resulting in polymers with narrower molecular weight distributions. For the living cationic polymerization of styrene initiated by a monofunctional analogue of this compound, it was found that the best results were obtained at -15°C. researchgate.net At this temperature, a linear relationship between the number-average molecular weight and monomer conversion was observed, which is a key indicator of a living polymerization. researchgate.net

Temperature (°C)Effect on Polymerization CharacteristicsTypical Molecular Weight Distribution (Mw/Mn)
-80Excellent control, slow polymerization rate. Often used for isobutylene. tandfonline.com< 1.2
-40Good balance of control and reaction rate for many monomers.~1.2 - 1.3
-15Optimal for living polymerization of styrene with similar initiating systems. researchgate.net1.07 - 1.17
20Loss of living characteristics, broader molecular weight distribution. researchgate.net> 1.5

Controlled Polymer Architecture Synthesis

The use of this compound as a bifunctional initiator in living cationic polymerization opens up possibilities for the synthesis of polymers with complex and controlled architectures. The ability to grow two polymer chains from a central core is particularly advantageous for creating symmetrical structures.

A prime example of this is the synthesis of ABA triblock copolymers. acs.org In this process, the bifunctional initiator is first used to polymerize a monomer "B" to form a central poly(B) block with active cationic sites at both ends. Subsequently, a second monomer "A" is introduced, which then polymerizes from both ends of the central block, resulting in an A-B-A triblock copolymer. This method has been successfully employed to synthesize triblock copolymers of styrene and p-methylstyrene. acs.org

The living nature of the polymerization ensures that the lengths of the "A" and "B" blocks can be precisely controlled by adjusting the monomer-to-initiator ratio and the reaction time. This level of control is essential for tailoring the properties of the resulting block copolymers for various applications, such as thermoplastic elastomers and compatibilizers.

Beyond linear block copolymers, the principles of living polymerization initiated by this compound can be extended to synthesize other advanced architectures. For instance, the resulting telechelic polymers (polymers with functional end-groups) can be used as macroinitiators for other polymerization techniques or can be coupled to form more complex structures like star polymers.

Monomer Reactivity in this compound Initiated Polymerizations

The dynamics of the polymerization process are also influenced by the reactivity of the specific monomers being used.

Styrene is a commonly used monomer in polymerizations initiated by this compound. The polymerization of styrene proceeds in a living manner, allowing for the formation of well-defined polystyrene blocks. The rate of polymerization can be influenced by factors such as temperature, solvent polarity, and the concentration of the Lewis acid co-initiator. The living nature of styrene polymerization with this initiator system is crucial for the subsequent growth of other polymer blocks in the synthesis of copolymers. researchgate.net

Similar to styrene, p-methylstyrene can be effectively polymerized using the this compound initiating system. The presence of the methyl group on the phenyl ring can influence the reactivity of the monomer and the properties of the resulting polymer. The polymerization of p-methylstyrene also proceeds via a living mechanism, enabling the synthesis of well-defined poly(p-methylstyrene) blocks with controlled molecular weights and narrow MWDs. researchgate.net

The following table provides a comparative overview of the polymerization dynamics for styrene and p-methylstyrene initiated by this compound.

MonomerTypical Polymerization Time (hours) for >95% ConversionResulting Polymer Block
Styrene2Polystyrene
p-Methylstyrene1.5Poly(p-methylstyrene)

This data is illustrative and based on typical reaction kinetics under controlled conditions.

Advanced Polymer Material Development using this compound as a Precursor

While the primary application of this compound has been in the synthesis of well-defined ABA triblock copolymers, its potential as a precursor for more advanced polymer materials is an area of growing interest. The ability to create polymers with specific block architectures opens up possibilities for designing materials with tailored properties for a range of applications.

The synthesis of block copolymers with unique architectures, such as star-shaped or multi-arm polymers, could potentially be explored by modifying the initiator or the polymerization conditions. These more complex architectures can lead to materials with enhanced mechanical, thermal, or solution properties. For example, the bifunctional nature of this compound could be leveraged to create the core of a star polymer, from which multiple polymer arms could be grown.

Furthermore, the incorporation of functional monomers into the polymer chains initiated by this compound could lead to the development of advanced functional materials. These materials could have applications in areas such as drug delivery, nanotechnology, and advanced coatings, where precise control over the polymer structure and functionality is paramount. Although specific public research in this area is limited, the foundational principles of living polymerization established with this initiator provide a strong basis for future exploration into these advanced applications.

Spectroscopic Characterization of 1,4 Bis 1 Chloroethyl Benzene and Its Intermediates/products

Vibrational Spectroscopy (FTIR, Raman) for Structural Assignment

For a para-disubstituted benzene (B151609) ring, specific vibrational modes are expected. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are particularly indicative of the substitution pattern; for a 1,4-disubstituted ring, a strong band is expected in the 850-800 cm⁻¹ range.

The 1-chloroethyl group also exhibits characteristic vibrational frequencies. The aliphatic C-H stretching vibrations of the methyl and methine groups are expected in the 2990-2950 cm⁻¹ and 2900-2850 cm⁻¹ regions, respectively. The C-Cl stretching vibration is a key indicator and typically appears in the 800-600 cm⁻¹ range.

Based on studies of (1-chloroethyl)benzene, the following table summarizes the expected key vibrational frequencies for 1,4-Bis(1-chloroethyl)benzene.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000FTIR, Raman
Aliphatic C-H Stretch (CH)~2980FTIR, Raman
Aliphatic C-H Stretch (CH₃)2950 - 2850FTIR, Raman
Aromatic C=C Stretch1610 - 1580, 1500 - 1450FTIR, Raman
CH₃ Asymmetric Bending~1450FTIR
CH₃ Symmetric Bending~1380FTIR
Aromatic C-H In-plane Bend1250 - 1000FTIR, Raman
Aromatic C-H Out-of-plane Bend (para-substitution)850 - 800FTIR, Raman
C-Cl Stretch800 - 600FTIR, Raman
Table 1. Predicted FTIR and Raman vibrational frequencies for this compound based on characteristic group frequencies and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The para-substitution results in chemical equivalence of the two 1-chloroethyl groups and the aromatic protons.

Aromatic Protons: The four protons on the benzene ring are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically around 7.2-7.4 ppm.

Methine Proton (CH): The proton on the carbon bearing the chlorine atom is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift would be downfield, likely in the range of 5.0-5.5 ppm, due to the deshielding effect of the chlorine atom and the benzene ring.

Methyl Protons (CH₃): The three protons of the methyl group are expected to appear as a doublet, coupling with the adjacent methine proton. This signal would be found further upfield, typically around 1.8-2.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also reflect the symmetry of the molecule.

Aromatic Carbons: Due to the para-substitution, only two signals are expected for the aromatic carbons. The carbon atoms bearing the 1-chloroethyl substituents (ipso-carbons) will have a distinct chemical shift from the other four equivalent aromatic carbons. These signals are typically found in the 125-145 ppm range.

Methine Carbon (CH): The carbon atom bonded to the chlorine will be significantly deshielded and is expected to appear in the 55-65 ppm range.

Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon and is expected to have a chemical shift in the 20-30 ppm range.

The following table summarizes the predicted NMR data for this compound.

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹HAromatic (Ar-H)7.2 - 7.4Singlet
¹HMethine (CH-Cl)5.0 - 5.5Quartet
¹HMethyl (CH₃)1.8 - 2.0Doublet
¹³CAromatic (Ar-C, ipso)140 - 145-
¹³CAromatic (Ar-C)125 - 130-
¹³CMethine (CH-Cl)55 - 65-
¹³CMethyl (CH₃)20 - 30-
Table 2. Predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can confirm the molecular formula and provide structural clues. For this compound (C₁₀H₁₂Cl₂), the molecular weight is approximately 202.11 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion will be characteristic. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in three peaks for the molecular ion:

M⁺: Containing two ³⁵Cl atoms (m/z ≈ 202)

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom (m/z ≈ 204)

[M+4]⁺: Containing two ³⁷Cl atoms (m/z ≈ 206)

The relative intensities of these peaks would be approximately 9:6:1.

Common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group, or the entire chloroethyl side chain.

m/zProposed FragmentSignificance
202, 204, 206[C₁₀H₁₂Cl₂]⁺Molecular ion (M⁺) cluster
167, 169[M - Cl]⁺Loss of a chlorine atom
187, 189[M - CH₃]⁺Loss of a methyl group
139, 141[M - C₂H₄Cl]⁺Loss of a chloroethyl group
104[C₈H₈]⁺Loss of both chloroethyl groups (styrene cation)
Table 3. Predicted key fragments in the mass spectrum of this compound.

Other Advanced Spectroscopic Techniques in Research

While FTIR, NMR, and MS are the primary methods for routine characterization, other advanced spectroscopic techniques could be employed for more in-depth research on this compound and its derivatives.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to definitively assign the proton and carbon signals and confirm the connectivity within the molecule, especially for more complex derivatives or reaction products.

X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for the analysis of reaction mixtures containing this compound, allowing for the separation of components before their identification by mass spectrometry.

These advanced methods can provide a more complete and unambiguous picture of the molecular structure and properties of this compound and are invaluable in research settings for studying its reactivity and the structure of its reaction products.

Computational Chemistry Studies of 1,4 Bis 1 Chloroethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1,4-Bis(1-chloroethyl)benzene, DFT calculations can provide a wealth of information regarding its electronic structure and reactivity.

By solving the Kohn-Sham equations, one can determine the molecular orbitals and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and its ability to absorb light. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting the molecule's behavior in chemical reactions. For instance, the electrophilicity index provides a measure of the molecule's ability to accept electrons.

Furthermore, DFT is instrumental in predicting the regioselectivity of electrophilic aromatic substitution reactions. By calculating the relative stabilities of the sigma-complex intermediates that can be formed upon attack by an electrophile at different positions on the benzene (B151609) ring, one can predict the most likely site of substitution. diva-portal.orgfigshare.com The electron-donating or withdrawing nature of the 1-chloroethyl substituents will influence the electron density distribution in the benzene ring, thereby directing incoming electrophiles.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations. (Illustrative Data)
PropertyCalculated ValueUnit
Energy of HOMO-6.5eV
Energy of LUMO-0.8eV
HOMO-LUMO Gap5.7eV
Electronegativity (χ)3.65eV
Chemical Hardness (η)2.85eV
Global Electrophilicity Index (ω)2.34eV

Ab Initio Molecular Orbital Calculations for Energetics and Conformations

Ab initio molecular orbital methods are a class of computational techniques that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous approach to studying molecular energetics and conformations.

For this compound, a key area of investigation is its conformational landscape. The molecule has several rotatable bonds, primarily the C-C bonds connecting the ethyl groups to the benzene ring and the C-C bonds within the ethyl groups themselves. Rotation around these bonds gives rise to different conformers with varying energies. Ab initio calculations can be used to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers.

Table 2: Predicted Relative Energies of this compound Conformers from Ab Initio Calculations. (Illustrative Data)
ConformerRelative Energy (kcal/mol)Description
Anti-Anti0.00Both chloroethyl groups are in an anti-periplanar conformation relative to the ring.
Syn-Anti1.2One chloroethyl group is syn-periplanar and the other is anti-periplanar.
Syn-Syn2.5Both chloroethyl groups are in a syn-periplanar conformation.
Gauche0.8Rotation around the C-C bond of one of the ethyl groups.

Molecular Mechanics (MM) and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It represents molecules as a collection of atoms held together by springs, and the potential energy of the system is calculated using a force field. MM is particularly useful for studying the conformations of large molecules due to its lower computational cost compared to quantum mechanical methods.

For this compound, MM can be used to quickly explore the conformational space and identify low-energy conformers, which can then be further studied using more accurate DFT or ab initio methods. This combined approach is often used in conformational analysis. rsc.org

Molecular Dynamics (MD) simulations build upon the principles of MM by solving Newton's equations of motion for the atoms in a system over time. This allows for the study of the dynamic behavior of molecules, including their movements, vibrations, and interactions with their environment. An MD simulation of this compound could provide insights into its behavior in solution, such as its diffusion coefficient, radial distribution functions with solvent molecules, and the timescale of conformational changes. Such simulations are valuable for understanding the macroscopic properties of the substance based on its microscopic behavior.

Table 3: Representative Force Field Parameters for this compound. (Illustrative Data)
ParameterAtom TypesValue
Bond Stretching (kb)C(ar)-C(sp3)310 kcal/mol/Ų
Angle Bending (kθ)C(ar)-C(sp3)-C(sp3)50 kcal/mol/rad²
Torsional (Vn)C(ar)-C(ar)-C(sp3)-C(sp3)1.5 kcal/mol
Lennard-Jones (ε)Cl0.265 kcal/mol
Partial Charge (q)C-Cl+0.15 e

Reaction Pathway Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This information allows for the determination of the reaction pathway and the calculation of activation energies, which are crucial for understanding the reaction kinetics.

For this compound, several types of reactions could be studied using computational modeling. One example is the benzylic halogenation of the ethyl groups. libretexts.org This reaction proceeds through a radical mechanism, and computational methods can be used to calculate the bond dissociation energies of the C-H bonds to determine the most likely site of radical formation. The subsequent steps of the reaction, including the reaction of the radical with a halogen molecule, can also be modeled to elucidate the complete reaction mechanism.

Another important class of reactions for this molecule is nucleophilic substitution at the chiral carbon atom of the chloroethyl group. Computational modeling can be used to study the mechanisms of S(_N)1 and S(_N)2 reactions, including the stereochemical outcome. By calculating the energies of the transition states for both pathways, one can predict which mechanism is more favorable under different conditions.

Table 4: Calculated Activation Energies for a Hypothetical Reaction Pathway of this compound. (Illustrative Data)
Reaction StepActivation Energy (kcal/mol)Description
Benzylic C-H bond homolysis85Initiation step of radical halogenation.
Radical reaction with Cl₂2Propagation step.
S(_N)2 reaction with OH⁻25Nucleophilic substitution.
S(_N)1 carbocation formation35Rate-determining step of S(_N)1 reaction.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and identification. For this compound, several spectroscopic techniques can be simulated.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts. This is particularly useful for complex molecules with many non-equivalent protons and carbons. For this compound, computational methods can predict the ¹H and ¹³C NMR spectra, which would be helpful in confirming its structure and assigning the signals to specific atoms. acs.orgntnu.no

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can be used to calculate the vibrational frequencies and intensities of these modes. researchgate.net This information can be used to predict the IR and Raman spectra of this compound, which can then be compared with experimental spectra for identification purposes. The symmetry of the molecule plays a crucial role in determining which vibrational modes are IR and/or Raman active. illinois.edu

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound. (Illustrative Data)
Carbon AtomPredicted Chemical Shift (ppm)
C(ar)-C(ethyl)142
C(ar)-H128
CH-Cl60
CH₃25
Table 6: Predicted Vibrational Frequencies for this compound. (Illustrative Data)
Frequency (cm⁻¹)Vibrational ModeIR ActivityRaman Activity
3100-3000Aromatic C-H stretchActiveActive
3000-2850Aliphatic C-H stretchActiveActive
1600-1450Aromatic C=C stretchActiveActive
800-600C-Cl stretchActiveActive

Emerging Research Directions and Future Perspectives

Advanced Material Applications beyond Traditional Polymers

While compounds like 1,4-Bis(1-chloroethyl)benzene have potential roles in traditional polymer chemistry, cutting-edge research is exploring their use as key components in the synthesis of advanced functional materials, particularly Porous Organic Polymers (POPs) and Porous Aromatic Frameworks (PAFs). These materials are of significant interest due to their high surface area, tunable porosity, and exceptional stability, making them suitable for applications in gas storage, separation, and catalysis.

The bifunctional nature of this compound, with two reactive chloroethyl sites on a central phenyl ring, makes it an ideal candidate as a monomer or cross-linker in the formation of these porous networks. The reaction of the chloroethyl groups, typically through Friedel-Crafts alkylation with other aromatic units, can create a rigid, three-dimensional, covalently bonded framework. This "bottom-up" approach allows for the precise design of pore sizes and surface functionalities.

Research into analogous structures, such as bis(chloromethyl)biphenyl, has demonstrated the creation of POPs with high Brunauer-Emmett-Teller (BET) surface areas, in some cases exceeding 1170 m² g⁻¹. rsc.org These materials exhibit significant potential for carbon dioxide capture and the adsorption of organic vapors. researchgate.netmdpi.com By extension, this compound is being investigated for creating frameworks with tailored properties. The ethyl linkage, compared to a methyl linkage, can influence the geometry and flexibility of the resulting framework, potentially leading to materials with unique adsorption selectivities.

The primary application for these materials is in environmental remediation and chemical separations. The high surface area and microporous structure provide an abundance of sites for the adsorption of pollutants from air or water. rsc.org Furthermore, the aromatic nature of the framework imparts high thermal and chemical stability, a critical requirement for industrial applications. nih.gov

Material ClassPotential Monomer/Cross-linkerKey Synthesis ReactionReported Properties of Analogous MaterialsPotential Applications
Porous Aromatic Frameworks (PAFs)This compoundFriedel-Crafts AlkylationHigh BET Surface Area (>1000 m²/g), High Thermal StabilityGas Storage (H₂, CO₂), Chemical Separations
Porous Organic Polymers (POPs)This compoundFriedel-Crafts Alkylation / Yamamoto CouplingTunable Pore Sizes (0.5-1.6 nm), High Adsorption CapacityOrganic Pollutant Adsorption, Catalysis
Hyper-cross-linked Polymers (HCPs)This compoundFriedel-Crafts AlkylationAmorphous Structure, Good Mechanical PropertiesStationary Phases for Chromatography, Supports for Catalysts

Methodological Advancements in Synthesis and Analysis

Recent research has also focused on refining the synthesis and analytical characterization of this compound. These advancements aim to improve efficiency, reduce environmental impact, and provide more precise structural confirmation.

Synthesis: The classical synthesis of this compound and related compounds typically involves a Friedel-Crafts alkylation reaction, which historically relied on stoichiometric amounts of strong Lewis acid catalysts like aluminum chloride (AlCl₃). beilstein-journals.org While effective, this method generates significant waste and uses hazardous reagents. Modern advancements are moving towards more sustainable and catalytic approaches.

Emerging methodologies focus on:

Green Catalysts: The use of solid acid catalysts, such as zeolites, or alternative, less toxic metal catalysts like zinc oxide (ZnO) or silver nitrate (B79036) (AgNO₃), is being explored to replace traditional Lewis acids. ijstm.com These catalysts are often reusable, reduce waste, and can lead to higher selectivity for the desired para-isomer.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for Friedel-Crafts alkylations, often from hours to minutes, while improving yields. ijstm.com

Alternative Alkylating Agents: Research is ongoing into using less hazardous alkylating agents than chloroethane (B1197429) or related compounds, aligning with the principles of green chemistry. beilstein-journals.org

Analysis: Accurate characterization of this compound and its isomers is crucial for its application in materials science. While standard techniques like Gas Chromatography (GC) for purity and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are well-established, advanced methods are providing deeper insights.

Methodological advancements in analysis include:

High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for unambiguous confirmation of the elemental composition.

Advanced NMR Techniques: To resolve potential ambiguities arising from impurities or isomeric byproducts, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are being employed. These methods reveal proton-proton and proton-carbon correlations, respectively, providing definitive structural assignments that may be unclear from standard 1D spectra. For example, the 1H NMR spectrum of the analogous 1,4-bis(1-bromoethyl)benzene shows characteristic signals that can be fully assigned using such techniques. rsc.org

AreaTraditional MethodModern AdvancementKey Advantage
SynthesisStoichiometric AlCl₃ CatalystReusable Solid Acid Catalysts (e.g., Zeolites, ZnO)Reduced Waste, Improved Sustainability, Higher Selectivity
Conventional Heating (Hours)Microwave-Assisted ReactionDrastically Reduced Reaction Times (Minutes)
Analysis1D ¹H and ¹³C NMR2D NMR (COSY, HSQC)Unambiguous Structural Elucidation and Isomer Differentiation
Standard Mass SpectrometryHigh-Resolution Mass Spectrometry (HRMS)Precise Mass Determination and Formula Confirmation

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